molecular formula C18H13BrN6OS B3409161 N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-75-1

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3409161
CAS No.: 891110-75-1
M. Wt: 441.3 g/mol
InChI Key: LULHQVXFCKXCHI-UHFFFAOYSA-N
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Description

The compound N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-4-yl group and at position 3 with a sulfanyl-linked acetamide moiety bearing a 4-bromophenyl substituent. This structure integrates multiple pharmacophoric elements:

  • A sulfanyl bridge (–S–) that enhances molecular flexibility and may participate in redox or hydrogen-bonding interactions.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-17(26)11-27-18-23-22-16-6-5-15(24-25(16)18)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHQVXFCKXCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural Comparison of Triazolopyridazine Derivatives

Compound Name / ID Core Structure Substituents Key Differences vs. Target Compound
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Pyridin-4-yl); 3-(sulfanylacetamide-4-bromophenyl) Reference compound
2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Phenyl; 3-(methylpropanamide) - Bromine replaced with methylpropanamide
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4H-1,2,4-triazole 5-(Pyrazin-2-yl); 4-ethyl; 3-(sulfanylacetamide-4-ethoxyphenyl) - Pyrazine vs. pyridine; ethoxy vs. bromophenyl
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Pyridine 4-Bromophenyl; 3-cyano; 4-(trifluoromethyl); sulfanylacetamide-4-ethoxyphenyl - Pyridine core vs. triazolopyridazine

Impact of Substituents on Physicochemical Properties

  • Sulfanyl Bridge : Present in both the target compound and N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide , this group may facilitate disulfide bond formation or act as a hydrogen-bond acceptor.
  • Pyridin-4-yl vs. Pyrazin-2-yl : The pyridine moiety in the target compound offers a basic nitrogen for protonation, whereas pyrazine introduces additional hydrogen-bond acceptors, altering solubility and target interactions.

Research Findings and Implications

Structural Stability

  • Crystal Packing : The 4-bromophenyl group in the target compound exhibits a C6–Br bond length of 1.8907 Å, slightly shorter than the 1.91 Å reported in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives , suggesting stronger van der Waals interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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